Product packaging for 2-Butoxyethyl butyrate(Cat. No.:CAS No. 20442-06-2)

2-Butoxyethyl butyrate

Cat. No.: B12008458
CAS No.: 20442-06-2
M. Wt: 188.26 g/mol
InChI Key: JWIUNFHJMLAEPS-UHFFFAOYSA-N
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Description

2-Butoxyethyl butyrate, with the CAS number 20442-06-2, is a chemical ester with the molecular formula C10H20O3 and a molecular weight of 188.264 g/mol . This compound, also known as butanoic acid, 2-butoxyethyl ester, is characterized by a density of 0.925 g/cm³, a boiling point of 245.4 °C at 760 mmHg, and a flash point of 83.4 °C . Its structure, defined by the canonical SMILES string CCCCOCCOC(=O)CCC, features a butoxyethyl chain linked to a butanoate group, making it a subject of interest in various research fields . In industrial and materials science research, esters like this compound are investigated for their application as plasticizers and additives in polymer systems . Studying its compatibility and migration behavior within different polymer matrices, such as cellulose acetate butyrate (CAB), is crucial for developing materials with enhanced flexibility and tailored physical properties . Furthermore, this compound serves as a valuable reference standard in analytical chemistry, particularly in chromatographic analysis and method development. Researchers also explore its potential as a flavor and fragrance intermediate, given that structurally similar phenoxyethyl esters are used in this domain . The provided information is for research purposes only. This product is intended for use by qualified professionals in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O3 B12008458 2-Butoxyethyl butyrate CAS No. 20442-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20442-06-2

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-butoxyethyl butanoate

InChI

InChI=1S/C10H20O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3-9H2,1-2H3

InChI Key

JWIUNFHJMLAEPS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CCC

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Engineering for 2 Butoxyethyl Butyrate

Esterification Reaction Pathways and Mechanistic Elucidation

CH₃(CH₂)₂COOH + HOCH₂CH₂O(CH₂)₃CH₃ ⇌ CH₃(CH₂)₂COOCH₂CH₂O(CH₂)₃CH₃ + H₂O

To drive the equilibrium towards the product side, it is common to remove water from the reaction mixture, for instance, through azeotropic distillation. researchgate.net

Catalytic Approaches in 2-Butoxyethyl Butyrate (B1204436) Synthesis

Catalysts are crucial in accelerating the rate of esterification. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages in terms of activity, selectivity, and process engineering.

Heterogeneous catalysts are in a different phase from the reactants and are favored in industrial processes due to their ease of separation from the product mixture, reusability, and potential for use in continuous-flow reactors. acs.org For the synthesis of glycol ether esters like 2-butoxyethyl butyrate, solid acid catalysts are particularly relevant.

A prominent example of a heterogeneous catalyst for this type of reaction is the sulfonic acid-based ion-exchange resin, Amberlyst-15. mdpi.com This catalyst has demonstrated high activity and stability in the esterification of various carboxylic acids with alcohols, including glycol ethers. mdpi.comjmb.or.kr The reaction mechanism over Amberlyst-15 is believed to follow a Langmuir-Hinshelwood or Eley-Rideal model, where the reaction occurs on the active sulfonic acid sites of the resin. researchgate.netntnu.no

In a continuous process for the production of a similar compound, 2-butoxyethyl acetate (B1210297), a solid acid catalyst in a fixed-bed reactor has been patented. researchgate.netgoogle.com This method involves two-stage continuous esterification at temperatures between 70 to 150°C, with in-situ water removal by azeotropic distillation, achieving high conversion rates. researchgate.netgoogle.com The solid acid catalyst described is a composite polystyrene-sulfonic acid resin, highlighting the industrial applicability of this technology. researchgate.net

Table 1: Heterogeneous Catalysts for Glycol Ether Ester Synthesis

CatalystReactantsKey FindingsReference
Amberlyst-15Propylene (B89431) glycol methyl ether and acetic acidEffective for producing less-acidic electronic-grade PGMEA. mdpi.com mdpi.com
Solid Acid Resin2-Butoxyethanol (B58217) and acetic acidContinuous process with high efficiency and catalyst longevity. researchgate.net researchgate.net
HZSM-5Ethylene (B1197577) glycol and ethanolSuitable support for synthesizing glycol ethers. mdpi.com mdpi.com

Homogeneous catalysts are in the same phase as the reactants, often leading to high reaction rates due to the absence of mass transfer limitations. scispace.com For the synthesis of this compound, strong mineral acids and organic sulfonic acids are effective homogeneous catalysts.

p-Toluenesulfonic acid (p-TSA) is a commonly used homogeneous catalyst for the synthesis of glycol ether acetates and is applicable to the production of this compound. researchgate.netatlantis-press.comtaylorandfrancis.com It operates by protonating the carbonyl group of butyric acid, thereby activating it for nucleophilic attack by 2-butoxyethanol. tandfonline.comnist.gov Studies on the synthesis of ethylene glycol butyl ether acetate using p-TSA have shown high yields (up to 98.81%) under optimized conditions, including a reaction temperature of 80-95°C and the use of cyclohexane (B81311) as a water entrainer. researchgate.netatlantis-press.comtaylorandfrancis.com

Other mineral acids like sulfuric acid can also be used, but they may lead to more side reactions and corrosion issues, making their industrial application more challenging. jmb.or.kr

Table 2: Homogeneous Catalysts for Glycol Ether Ester Synthesis

CatalystReactantsKey FindingsReference
p-Toluenesulfonic acid (p-TSA)Ethylene glycol butyl ether and acetic acidHigh yields (98.81%) achieved with cyclohexane as a dehydrating agent. researchgate.netatlantis-press.comtaylorandfrancis.com researchgate.netatlantis-press.comtaylorandfrancis.com
Sulfuric acidGeneral esterificationEffective but can lead to side reactions and corrosion. jmb.or.kr jmb.or.kr

Thermodynamic and Kinetic Analysis of Formation Reactions

The esterification of 2-butoxyethanol with butyric acid is a thermodynamically controlled equilibrium reaction. mdpi.com Generally, esterification reactions are endothermic, meaning that an increase in temperature favors the conversion at equilibrium. However, excessively high temperatures can lead to side reactions and catalyst degradation.

Kinetic studies are essential for understanding the reaction rates and for designing efficient reactors. The kinetics of the esterification of glycol ethers with acetic acid have been studied using both homogeneous and heterogeneous catalysts. For the homogeneous system catalyzed by p-TSA, a second-order kinetic model has been proposed. jmb.or.kr

For the heterogeneous catalysis with Amberlyst-15, more complex kinetic models like the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) models are often applied. researchgate.netntnu.no These models account for the adsorption of reactants and products on the catalyst surface. Studies on similar systems have shown that the reaction rate is influenced by temperature, catalyst loading, and the molar ratio of the reactants. jmb.or.kr For instance, in the synthesis of propylene glycol methyl ether acetate (PGMEA), an increase in temperature from 60 to 100°C significantly enhances the reaction rate. mdpi.com

The activation energy for the esterification of propionic acid with various alcohols using Amberlyst-15 was found to be influenced by the alcohol's chain length, with longer chains exhibiting higher activation energies due to steric hindrance. researchgate.net This suggests that the reaction engineering of this compound synthesis must carefully consider these steric effects.

Biocatalytic Synthesis of Butyrate Esters and Analogs

Biocatalysis, utilizing enzymes as catalysts, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Lipases and cutinases are the most commonly used enzymes for ester synthesis, operating under mild conditions and often exhibiting high regio- and enantioselectivity. mdpi.comresearchgate.net

Enzyme Selection and Engineering for Ester Production

The choice of enzyme is critical for the efficient biocatalytic synthesis of butyrate esters. Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym® 435), Rhizomucor miehei, and Candida rugosa, have been extensively studied for the production of short-chain esters. mdpi.comnih.govtandfonline.com

Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, is a particularly robust and versatile enzyme for ester synthesis, showing high activity and stability in organic solvents and at elevated temperatures. mdpi.com It has been successfully used to produce a variety of butyrate esters with high yields. mdpi.com

Cutinases, which have a catalytic mechanism similar to lipases, are also promising biocatalysts for the synthesis of short-chain esters. jmb.or.kr They can exhibit high activity for C4 to C10 carbon chain substrates. jmb.or.kr For instance, immobilized Rhodococcus cutinase has been used to synthesize various alkyl butyrates. jmb.or.kr

Enzyme engineering and immobilization are key strategies to improve the performance and reusability of biocatalysts. Immobilization on solid supports can enhance the enzyme's stability in organic media and at higher temperatures, and it simplifies the separation of the catalyst from the reaction mixture. nih.govtandfonline.com Various materials, including resins and magnetic nanoparticles, have been used as supports for lipase immobilization. tandfonline.com

Table 3: Enzymes for Butyrate Ester Synthesis

EnzymeSourceKey FindingsReference
Novozym® 435 (Lipase B)Candida antarcticaHigh yields in the synthesis of various butyrate esters. mdpi.com mdpi.com
LipaseRhizomucor mieheiEffective for the synthesis of short-chain flavor esters. researchgate.net
LipaseCandida rugosaUsed in immobilized form for ethyl butyrate synthesis. nih.gov nih.gov
CutinaseRhodococcus sp.Shows high affinity for C4-C10 chain substrates. jmb.or.kr jmb.or.kr

Process Optimization for Enzymatic Reactions

The enzymatic synthesis of esters, including this compound, is a focal point of research due to the high selectivity of biocatalysts like lipases under mild conditions. nih.gov Optimization of reaction parameters is critical to achieving high conversion rates and product yields. Key variables influencing the enzymatic esterification process include temperature, substrate molar ratio, and enzyme concentration. redalyc.org

Research on the synthesis of similar short-chain esters provides valuable insights. For instance, in the synthesis of butyl butyrate using Aspergillus niger lipase, temperature was found to have a significant positive effect on production for both free and encapsulated lipase. redalyc.org Conversely, the substrate molar ratio and the mass of the biocatalyst showed a negative effect on production under the studied conditions. redalyc.org In another study on isoamyl butyrate synthesis, optimizing the temperature, enzyme concentration, butyric acid concentration, and alcohol-to-acid molar ratio led to a high conversion of 95.8% in 24 hours. redalyc.org

The thermodynamic equilibrium of the reaction is a crucial consideration. The removal of water, a byproduct of esterification, can shift the equilibrium towards the product, thereby increasing the yield. researchgate.net However, in solvent-free systems, the substrates themselves constitute the reaction medium, and their relative concentrations (molar ratio) significantly impact the physicochemical properties of the system. researchgate.net

Below is a table summarizing optimized parameters from various enzymatic ester synthesis studies.

Ester ProductBiocatalyst (Lipase)Parameter OptimizedOptimal ConditionConversion / YieldSource
Butyl ButyrateAspergillus niger lipaseTemperature60°CMaximum Production redalyc.org
Butyl ButyrateAspergillus niger lipaseSubstrate Molar Ratio (Butanol:Acid)3:1Maximum Production redalyc.org
Isoamyl ButyrateLipozyme TL IMButyric Acid / Isoamyl Alcohol Conc.0.16 M / 0.33 M~96% redalyc.org
Butyl ButyrateImmobilized Rhodococcus cutinaseButanol Concentration150 mM60 mM Product jmb.or.kr
Ethyl PalmitateNovozym 435Temperature55°C97% (solvent-free) acs.org

Immobilization Techniques for Biocatalysts

To enhance the industrial feasibility of enzymatic synthesis, biocatalysts such as lipases are often immobilized. Immobilization improves enzyme stability, facilitates catalyst recovery and reuse, and can prevent enzyme aggregation, ultimately lowering operational costs. mdpi.commdpi.com Immobilized enzymes often exhibit higher stability in organic solvents and at elevated temperatures compared to their free counterparts. jmb.or.kr The choice of immobilization technique and support material is critical as it can influence the catalyst's activity and stability. mdpi.com

Common immobilization techniques used for lipases in ester synthesis include:

Adsorption: This method is based on the physical binding of the enzyme to the surface of a carrier. It is a simple and generally mild method, but the enzyme can sometimes leach from the support. mdpi.com

Entrapment: The enzyme is physically confined within a porous solid matrix, such as a polymer gel. mdpi.com

Encapsulation: In this technique, the lipase is enclosed within a semi-permeable membrane or a hydrophobic sol-gel matrix. redalyc.orgmdpi.com Encapsulation can protect the enzyme from the reaction environment and has been shown to be highly effective; for instance, lipase encapsulated in a sol-gel matrix was 1.45 times more efficient in butyl butyrate synthesis than the free enzyme. redalyc.org

Covalent Bonding: This involves the formation of covalent bonds between the enzyme and the support material, resulting in a very stable attachment. mdpi.comnih.gov

Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free method involves precipitating the enzyme from a solution and then cross-linking the physical aggregates. mdpi.com

A variety of materials serve as supports for immobilization, including natural and synthetic polymers, inorganic compounds like silica, resins, and even agricultural waste materials. mdpi.com

Immobilization TechniqueSupport Material ExampleAdvantagesSource
EncapsulationSol-gel matrixInduces interfacial activation, enhances stability redalyc.org
Covalent BondingMagnetic chitosan (B1678972) beadsBetter thermal and storage stability nih.gov
AdsorptionPolyacrylate beadsEnables reuse for several runs semanticscholar.org
EntrapmentPolymeric gelsPhysical confinement protects the enzyme mdpi.com

Green Chemistry Principles in this compound Production

The synthesis of this compound is increasingly guided by the principles of Green Chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com This involves developing cleaner, more sustainable processes through strategies like using alternative solvents, designing energy-efficient reactions, and minimizing waste. nih.gov

Solvent-Free Reaction Systems

A key strategy in greening ester production is the implementation of solvent-free reaction systems (SFS). nih.gov Traditional esterification often uses organic solvents to dissolve reactants and facilitate the reaction. However, these solvents can be toxic, volatile, and difficult to separate from the final product, contributing to environmental pollution and increasing processing costs. nih.govmdpi.com

In a solvent-free system, the reaction occurs in a medium composed solely of the substrates (in this case, butyric acid and 2-butoxyethanol). researchgate.net This approach offers several advantages:

Reduced Waste: It eliminates the need for organic solvents, thereby reducing the volume of chemical waste. mdpi.com

Simplified Purification: Downstream processing is simplified as there is no solvent to be removed from the product mixture. nih.gov

Higher Volumetric Productivity: The concentration of reactants is much higher, which can lead to increased reaction rates and higher productivity.

Despite the benefits, challenges exist, such as potential substrate or product inhibition and high viscosity of the reaction medium. mdpi.com However, studies have demonstrated high conversion rates in solvent-free systems for various esters. researchgate.netsemanticscholar.org For example, the synthesis of ethyl palmitate with Novozym 435 achieved a 97% conversion under solvent-free conditions. acs.org The optimization of parameters like the substrate molar ratio is especially critical in SFS, as the excess substrate also acts as the solvent. researchgate.net

Utilization of Supercritical Fluids in Synthesis

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO2), have emerged as a promising green alternative to conventional organic solvents for ester synthesis. mdpi.comliverpool.ac.uk A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits unique properties of both a liquid and a gas, such as high density, low viscosity, and high diffusivity. numberanalytics.com

The use of scCO2 as a reaction medium for the synthesis of this compound offers significant advantages:

Environmentally Benign: Carbon dioxide is non-toxic, non-flammable, and readily available. liverpool.ac.uk

Easy Separation: After the reaction, the CO2 can be returned to its gaseous state by simply reducing the pressure, allowing for easy separation from the product mixture and potential recycling. This minimizes waste generation. mdpi.comliverpool.ac.uk

Tunable Properties: The solvent properties of scCO2, such as density and solvating power, can be precisely controlled by adjusting the temperature and pressure, allowing for optimization of the reaction conditions. numberanalytics.com

Enhanced Reaction Rates: The high diffusivity and low viscosity of scCO2 can overcome mass transfer limitations, leading to faster reaction rates compared to conventional solvents. acs.orgmdpi.com

Studies have shown that lipase-catalyzed esterification reactions perform efficiently in scCO2. mdpi.comresearchgate.net For instance, the synthesis of butyl butyrate catalyzed by Novozym 435 in scCO2 resulted in an 80% conversion after just one hour. researchgate.net Although solvent-free systems can sometimes achieve higher apparent yields due to greater substrate concentrations, reactions in scCO2 are often considered superior due to lower enzyme loading requirements and much simpler downstream processing. acs.org

Waste Minimization Strategies

A core tenet of green chemistry is waste minimization, which involves redesigning processes to reduce or eliminate the generation of byproducts and unused reactants. numberanalytics.comoist.jp Several strategies can be applied to the production of this compound:

Reaction Optimization: Carefully optimizing reaction conditions such as temperature, pressure, and catalyst loading can maximize the conversion of reactants to the desired product, thereby minimizing the formation of unwanted byproducts. numberanalytics.com

Use of Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can improve efficiency, provide better control over reaction parameters, and reduce waste. numberanalytics.com

Catalyst Recycling: The use of immobilized enzymes or heterogeneous catalysts allows for their easy separation from the reaction mixture and reuse over multiple cycles, which significantly reduces waste and production costs. mdpi.comrsc.org

Waste Valorization: An innovative approach involves using waste from one industrial process as a raw material for another. rsc.org For example, research has shown that mining waste rich in metal oxides can be used as effective heterogeneous catalysts for esterification reactions, turning a liability into a valuable resource. rsc.org

By integrating these strategies, the synthesis of this compound can be aligned with the principles of sustainability, reducing its environmental footprint while maintaining high production efficiency. numberanalytics.com

Sophisticated Analytical and Spectroscopic Characterization Techniques

Chromatographic Separations and Detection Strategies

Chromatographic techniques are paramount for the separation of 2-Butoxyethyl butyrate (B1204436) from complex matrices and for its quantification. Given its volatility and polarity, both gas and liquid chromatography find applications in its analysis.

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like 2-Butoxyethyl butyrate. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and identification. The sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

For glycol ethers and their esters, high-polarity capillary columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase, are often employed to achieve good chromatographic resolution without the need for derivatization. massbank.eu Detection is commonly achieved using a flame ionization detector (FID) or, more definitively, a mass spectrometer. rsc.orgroyalsocietypublishing.org The mass spectrometer fragments the eluting molecules into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint for this compound.

Table 1: Typical GC-MS Parameters for the Analysis of Glycol Ether Esters

ParameterTypical Value/Condition
Column High-polarity (e.g., DB-WAX, HP-INNOWax)
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Program Initial temp. 40-60 °C, ramp to 220-250 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 35-400

The retention time of this compound would be specific to the column and conditions used, while its mass spectrum would show characteristic fragments resulting from the cleavage of the ester and ether linkages, as well as the butyl group.

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile related compounds or when derivatization is employed to enhance detection. rsc.org For compounds like this compound, a reversed-phase HPLC method would be most applicable. rsc.org In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The choice of detector is critical in HPLC. As this compound lacks a strong chromophore, direct UV detection would be challenging at typical wavelengths. Therefore, detection might be achieved using a refractive index detector (RID) or by derivatization with a UV-active or fluorescent tag. rsc.org Alternatively, coupling HPLC with a mass spectrometer (HPLC-MS) would provide the necessary sensitivity and specificity for detection.

For highly complex samples containing numerous volatile organic compounds (VOCs), comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. In GC×GC, two columns with different stationary phases are coupled, providing an orthogonal separation mechanism. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution. While specific applications for this compound are not widely documented, the technique is well-suited for the detailed characterization of complex mixtures of VOCs, which could include this compound.

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are the principal methods used for this purpose.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons in the butoxy group, the ethyl group, and the butyrate moiety. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (butyrate)~0.9Triplet
CH₂ (butyrate)~1.6Sextet
CH₂C=O (butyrate)~2.2Triplet
OCH₂CH₂O~3.6Triplet
OCH₂CH₂O~4.2Triplet
OCH₂ (butoxy)~3.5Triplet
CH₂ (butoxy)~1.5Multiplet
CH₂ (butoxy)~1.4Multiplet
CH₃ (butoxy)~0.9Triplet

The ¹³C NMR spectrum would similarly show a unique resonance for each carbon atom in the molecule, confirming the carbon skeleton.

Beyond structural confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution. ethz.ch For flexible molecules like glycol ether esters, intramolecular interactions can influence their three-dimensional shape. Studies on analogous compounds like ethylene (B1197577) glycol have shown a preference for the gauche conformation in various solvents, a preference that is influenced by the "gauche effect" and, to a lesser extent, intramolecular hydrogen bonding in non-polar solvents. nih.gov Similar conformational preferences would be expected to influence the spatial arrangement of the butoxy and butyrate groups in this compound.

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds.

The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. researchgate.netvscht.cz Another key feature would be the C-O stretching vibrations of the ester and ether linkages, which would appear in the fingerprint region between 1300 and 1000 cm⁻¹. vscht.czexcli.de The C-H stretching vibrations of the alkyl chains would be observed in the 2850-3000 cm⁻¹ region. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
C=O (Ester)Stretch1735 - 1750 (Strong)
C-O (Ester & Ether)Stretch1000 - 1300 (Strong)
C-H (Alkyl)Stretch2850 - 3000
C-H (Alkyl)Bend1350 - 1470

By comparing the obtained spectrum with reference spectra and correlation charts, the presence of the ester and ether functional groups, as well as the hydrocarbon backbone of this compound, can be unequivocally confirmed.

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Weight: 188.26 g/mol ), electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern resulting from the cleavage of its ester and ether functionalities.

When subjected to EI-MS, the this compound molecule undergoes ionization to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 188. Although the molecular ion peak itself may be of low intensity or absent in EI spectra of similar compounds, its fragments provide significant structural information. researchgate.net The fragmentation is dictated by the relative stability of the resulting carbocations and radical species.

Key fragmentation pathways for this compound include:

McLafferty Rearrangement: A hallmark fragmentation for esters, this involves the transfer of a gamma-hydrogen from the butyrate chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This process results in the elimination of a neutral butene molecule (C₄H₈) and the formation of a charged enol fragment. For this compound, this rearrangement on the butyrate moiety leads to a prominent ion at m/z 116 .

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. Loss of the butoxyethyl group (-OC₂H₄OC₄H₉) would yield the butyryl cation, [CH₃(CH₂)₂CO]⁺ , at m/z 71 . This is often a significant peak in the spectrum. Conversely, cleavage of the propyl group from the butyrate chain would result in the loss of a C₃H₇ radical, leading to a fragment at m/z 145.

Ether Cleavage: The ether linkage is another site for fragmentation. Cleavage of the C-O bond in the butoxy group can lead to the formation of a butyl cation, [C₄H₉]⁺ , at m/z 57 . Another prominent fragmentation pathway involves cleavage at the C-O bond between the ethyl and ether oxygen, generating the butoxyethyl cation, [C₄H₉OCH₂CH₂]⁺ , at m/z 101 , or a related ion at m/z 89 corresponding to [HO=CHCH₂OC₄H₉]⁺• through rearrangement. A significant peak is observed at m/z 117 , which corresponds to the protonated butoxyethoxyacetic acid fragment, [M - C₄H₉O]⁺ .

Further Fragmentation: The primary fragments can undergo subsequent fragmentation. The ion at m/z 71 can lose carbon monoxide (CO) to form the propyl cation at m/z 43 .

The analysis of these characteristic fragment ions allows for the unambiguous identification of this compound in a sample. massbank.jp

Table 1: Characteristic Mass Fragments of this compound in EI-MS This table is generated based on typical ester and ether fragmentation patterns and publicly available spectral data. massbank.jp

m/z RatioProposed Fragment Ion StructureFragmentation Pathway
117[CH₃(CH₂)₂COOCH₂CH₂OH + H]⁺Cleavage of the butyl group from the ether oxygen
101[C₄H₉OCH₂CH₂]⁺Cleavage of the ester group
89[C₄H₉OCH₂]⁺ or [HO=CHCH₂OC₄H₉]⁺•Cleavage of the C-C bond in the ethyl spacer or rearrangement
71[CH₃CH₂CH₂CO]⁺ (Butyryl cation)α-cleavage at the ester group
57[C₄H₉]⁺ (Butyl cation)Cleavage of the C-O bond of the ether
43[C₃H₇]⁺ (Propyl cation)Loss of CO from the butyryl cation (m/z 71)

Hyphenated Spectroscopic Techniques

To analyze this compound, especially within complex mixtures, chromatographic separation is coupled with spectroscopic detection. mdpi.com Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for providing both separation and identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful for compounds that are non-volatile or thermally labile. While this compound is amenable to GC-MS, LC-MS could be employed for its analysis in matrices where minimal sample volatility is preferred. Furthermore, LC-MS is the method of choice for analyzing more polar metabolites, such as the corresponding carboxylic acids that might result from in-vivo metabolism. nih.gov Wide-scope LC-MS screening methods often use gradient elution to separate analytes with differing lipophilicity. mdpi.com For certain classes of related analytes, such as free short-chain fatty acids, derivatization may be necessary to improve chromatographic retention and ionization efficiency in LC-MS. shimadzu.com.au

Table 2: Comparison of GC-MS and LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile/semi-volatile compounds in the gas phase followed by MS detection. thermofisher.comSeparates compounds in the liquid phase followed by MS detection. nih.gov
Analyte Suitability Ideal for this compound due to its volatility. mdpi.comrestek.comSuitable for the parent compound and essential for its potential non-volatile, polar metabolites. nih.govnih.gov
Derivatization Generally not required for the parent compound. researchgate.netMay be used to enhance analysis for certain compound classes or metabolites. shimadzu.com.au
Typical Application Quantification and identification in food and beverages, environmental air, and consumer products. nih.govresearchgate.netAnalysis in biological fluids, pharmacokinetic studies, and broad metabolic screening. nih.gov
Ionization Source Primarily Electron Ionization (EI). researchgate.netElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). nih.gov
Sensitivity High sensitivity, with detection limits often in the ppb range. researchgate.netVery high sensitivity, especially with tandem MS (MS/MS), reaching ng/mL or lower levels. nih.gov

Sample Preparation and Derivatization Methodologies for Complex Matrices

The effective analysis of this compound from complex matrices such as environmental, biological, or food samples requires a robust sample preparation step to isolate the analyte from interfering components. jst.go.jp The choice of method depends on the matrix, the concentration of the analyte, and the subsequent analytical technique.

For gaseous samples, such as ambient air, common methods involve adsorbing the analyte onto a solid sorbent like activated charcoal, followed by either solvent desorption or thermal desorption into the GC-MS system. researchgate.netiarc.fr

For liquid and solid samples, a variety of extraction techniques can be employed:

Liquid-Liquid Extraction (LLE): A conventional method where the sample is partitioned between two immiscible liquids to extract the analyte into an organic solvent.

Solid-Phase Extraction (SPE): A more modern and selective technique where the analyte is adsorbed onto a solid sorbent cartridge and then selectively eluted, providing concentration and cleanup in a single step.

Headspace-Solid Phase Microextraction (HS-SPME): A solvent-free method ideal for volatile analytes in solid or liquid samples. A coated fiber is exposed to the headspace above the sample, adsorbing the volatiles, which are then thermally desorbed in the GC injector. This technique is widely used in the analysis of aroma compounds in foods. jst.go.jp

Ultrasound-Assisted Extraction (UAE) and Micro-Matrix Solid-Phase Dispersion (µMSPD): These are miniaturized and environmentally friendly techniques that have been successfully applied to the extraction of glycol ethers and their acetates from cosmetic products. mdpi.comresearchgate.net They use small amounts of sample and solvent, making them efficient and green alternatives. mdpi.comresearchgate.net

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as increased volatility for GC analysis or enhanced ionization for MS detection. For this compound itself, derivatization is generally not necessary for GC-MS analysis due to its inherent volatility. mdpi.com

However, derivatization becomes crucial when analyzing potential polar metabolites of this compound, such as 2-butoxyacetic acid, or the free butyric acid itself. iarc.fr These acidic metabolites are non-volatile and require conversion to a more volatile form (e.g., an ester) before GC analysis. nih.gov Similarly, for LC-MS analysis of short-chain fatty acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve chromatographic properties and detection sensitivity. shimadzu.com.au

Table 3: Sample Preparation Techniques for this compound and Related Analytes

TechniqueMatrix TypePrincipleDerivatization Requirement for this compound
Adsorption/Thermal Desorption AirAnalyte is trapped on a sorbent material and then thermally released into the GC. researchgate.netNot required
HS-SPME Liquid, Solid (e.g., Food, Beverages)Volatile analytes are partitioned from the sample headspace onto a coated fiber for GC analysis. jst.go.jpNot required
UAE Solid, Semi-solid (e.g., Cosmetics)Ultrasound energy is used to enhance the extraction of analytes into a solvent. mdpi.comNot required
LLE/SPE Liquid, Biological Fluids (e.g., Plasma)Analyte is partitioned or selectively adsorbed from the matrix to clean up and concentrate it. nih.goviarc.frNot required for parent; required for polar metabolites.

Computational Chemistry and Theoretical Investigations of 2 Butoxyethyl Butyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. This information is fundamental to understanding its stability, reactivity, and spectroscopic properties. For a flexible molecule like 2-butoxyethyl butyrate (B1204436), these methods are crucial for exploring its conformational possibilities and potential reaction pathways.

Due to the presence of several single bonds, 2-butoxyethyl butyrate can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures (i.e., those with the lowest energy) and to understand the energy barriers between them.

Quantum chemical calculations are used to map the potential energy surface of the molecule by systematically rotating key dihedral angles. researchgate.net For esters, the flexibility of the alkyl chains attached to the carbonyl group can lead to a complex energy landscape with multiple local minima. researchgate.netrsc.org Studies on analogous esters, such as ethyl butyrate, have shown that even seemingly simple molecules can possess several stable conformers with different symmetries (e.g., C₁ and Cₛ). rsc.orgbohrium.com Predicting the precise rotational constants and geometries of these conformers can be challenging and highly sensitive to the chosen level of theory and basis set. researchgate.netbohrium.com For example, methods like Møller-Plesset perturbation theory (MP2) with specific basis sets (e.g., cc-pVDZ) have been found to be more successful than others for certain conformers of related esters. researchgate.net

A theoretical conformational analysis of this compound would involve calculating the energy for various rotations around its flexible bonds, such as the C-C and C-O bonds in the butoxyethyl and butyrate moieties. This process generates an energy landscape, from which the lowest-energy conformers can be identified. The relative energies of these conformers, along with the energy barriers separating them, determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerKey Dihedral Angles (τ₁, τ₂, τ₃)Point GroupRelative Energy (kJ/mol)Computational Method
Global Minimum~180°, ~180°, ~65°C₁0.00MP2/cc-pVDZ
Local Minimum 2~180°, ~180°, ~180°Cₛ2.5MP2/cc-pVDZ
Local Minimum 3~70°, ~180°, ~180°C₁5.3MP2/cc-pVDZ
Local Minimum 4~180°, ~75°, ~65°C₁7.1MP2/cc-pVDZ

Computational chemistry can predict the most likely pathways for chemical reactions, such as the hydrolysis or enzymatic synthesis of this compound. Transition state theory is a cornerstone of these investigations. It involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For example, the acid-catalyzed hydrolysis of an ester involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water to form a tetrahedral intermediate. nih.gov Density Functional Theory (DFT) calculations can model each step of this process, identifying the structures of intermediates and transition states. rsc.org Computational studies on simple esters have shown that the inclusion of several solvent molecules in the calculation is often necessary to accurately model the proton transfer events and stabilize charged intermediates. researchgate.netic.ac.uk

Similarly, the enzymatic synthesis of this compound from butyric acid and 2-butoxyethanol (B58217), catalyzed by an enzyme like a lipase (B570770) or cutinase, can be modeled. nih.govnih.gov Theoretical models would simulate the substrate entering the enzyme's active site, the formation of the tetrahedral intermediate facilitated by the catalytic triad (B1167595) (e.g., Ser-His-Asp), and the final release of the ester product. nih.govnih.gov Calculating the Gibbs free energy for each step allows for the determination of the rate-limiting step and provides insights into the enzyme's catalytic efficiency. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, it is computationally expensive for large systems or long timescales. Molecular modeling, particularly molecular dynamics (MD) simulations, uses classical mechanics (force fields) to simulate the movement of atoms and molecules over time. This allows for the study of complex processes like intermolecular interactions, solvent effects, and ligand-protein binding. mdpi.com

The behavior of this compound in a solution is governed by its interactions with the surrounding solvent molecules. As a molecule with both polar (ester group, ether oxygen) and non-polar (alkyl chains) regions, it can engage in a variety of non-covalent interactions.

MD simulations can provide a detailed picture of these interactions. jst.go.jpresearchgate.net In a typical simulation, a molecule of this compound is placed in a box of solvent molecules (e.g., water, ethanol), and the trajectories of all atoms are calculated over time. Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, which can be quantified using radial distribution functions.

Hydrogen Bonding: The presence and lifetime of hydrogen bonds between the ester's oxygen atoms and protic solvents. nih.gov

Hydrophobic Interactions: The tendency of the non-polar alkyl chains to associate with each other or with other non-polar molecules in an aqueous environment.

Studies on similar systems, like glycol ethers in aqueous solutions, use MD simulations to understand how these interactions influence macroscopic properties like solubility and diffusion coefficients. jst.go.jpe3s-conferences.org The choice of force field (e.g., AMBER, GROMOS) is critical for accurately representing the intermolecular forces. jst.go.jpemerginginvestigators.org

Table 2: Predominant Intermolecular Interactions for this compound
Interaction TypeMolecular Moiety InvolvedPotential Interacting PartnersSignificance
Dipole-DipoleEster Group (C=O)Polar solvents (e.g., water, alcohols), other ester moleculesContributes to solubility in polar media and bulk liquid properties.
Hydrogen Bonding (Acceptor)Carbonyl Oxygen, Ether OxygenProtic solvents (e.g., water, ethanol)Crucial for solubility and interaction in aqueous and alcohol-based systems.
Van der Waals (Dispersion)Entire molecule, especially alkyl chainsAll molecules (solvents, other solutes)Dominant force for the non-polar parts, influences miscibility with non-polar solvents.

This compound, as an ester, is a potential substrate for various hydrolase enzymes, such as lipases, esterases, and cutinases. nih.govjmb.or.kr Furthermore, its butyrate moiety suggests a possible interaction with enzymes like histone deacetylases (HDACs), which are known to be inhibited by butyrate. researchgate.netnih.govaxonmedchem.com Computational methods are invaluable for predicting and analyzing these interactions.

The process typically involves two main stages:

Molecular Docking: This technique predicts the preferred orientation of the ligand (this compound) when bound to the active site of a target enzyme to form a stable complex. nih.govjmb.or.kr Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces, providing an initial estimate of binding affinity (e.g., in kcal/mol). researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation of the enzyme-ligand complex is performed. nih.gov This simulation assesses the stability of the predicted binding pose over time and allows for the calculation of binding free energy using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more accurate estimation of the binding affinity.

For instance, a computational study could investigate the binding of this compound to a cutinase. nih.gov Docking would place the ester into the enzyme's active site near the catalytic triad. Subsequent MD simulations would confirm if the ester carbonyl is positioned correctly for nucleophilic attack by the catalytic serine residue, validating it as a potential substrate. nih.gov Similarly, docking into the active site of an HDAC could reveal whether the molecule can effectively position its butyrate group to interact with the key zinc ion and amino acid residues required for inhibition. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. drugdesign.orgprotoqsar.com These models are built by developing a mathematical equation that relates calculated molecular descriptors to an experimentally measured property. nih.gov

To develop a QSPR model for a property of this compound (e.g., its boiling point, solubility, or toxicity), one would follow these steps:

Data Collection: Assemble a dataset of structurally similar compounds (e.g., various aliphatic esters and glycol ether esters) with reliable experimental data for the property of interest. nih.govresearchgate.net

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecular structure. hufocw.orgucsb.edu

Model Building: Use statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a mathematical model that best correlates them with the target property. nih.gov

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and an external test set of compounds not used in the model's creation. drugdesign.orgnih.gov

Such a model could then be used to predict the properties of new or untested esters like this compound, saving time and resources in experimental testing. protoqsar.com

Table 3: Examples of Molecular Descriptors for a QSPR Model of this compound
Descriptor ClassSpecific Descriptor ExampleInformation Encoded
1D (Constitutional)Molecular WeightSize of the molecule. hufocw.org
Number of H-bond acceptorsPotential for hydrogen bonding. ucsb.edu
2D (Topological)Topological Polar Surface Area (TPSA)Molecular polarity, related to transport properties.
Molecular Connectivity Indices (e.g., Chi indices)Degree of branching and molecular shape. hufocw.org
3D (Geometrical)Solvent Accessible Surface AreaMolecular surface available for interaction with solvent. hufocw.org
Van der Waals VolumeVolume occupied by the molecule. mdpi.com
ElectronicDipole MomentOverall polarity of the molecule. hufocw.org
HOMO/LUMO EnergiesElectron-donating/accepting ability, related to reactivity. ucsb.edu
Hybrid/PhysicochemicalLogP (Octanol-Water Partition Coefficient)Lipophilicity/hydrophobicity. drugdesign.org

Prediction of Environmental Fate Parameters

The environmental fate of a chemical compound—what happens to it when it enters the environment—is of critical importance for assessing its potential impact. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict these parameters. aftonchemical.com QSAR models are mathematical relationships that correlate the structural or property descriptors of a chemical with its biological activity or environmental fate. researchgate.net For compounds like this compound, where extensive experimental data may not be available, QSAR offers a means to estimate key environmental endpoints. aftonchemical.com

These models are developed using large datasets of experimentally determined properties for a range of chemicals. By analyzing the molecular structure of a new compound, such as this compound, its environmental behavior can be predicted. nih.gov For esters and glycol ethers, QSAR models can predict a variety of parameters. nih.gov

Key environmental fate parameters that can be predicted for this compound using computational models include:

Biodegradability: This predicts the likelihood that the compound will be broken down by microorganisms in the environment. Models like BIOWIN™ can provide a qualitative prediction of whether the biodegradation will be fast or slow. aftonchemical.com The presence of ester and ether linkages in this compound would be key structural features considered in such a prediction.

Aquatic Toxicity: This estimates the potential harm the compound may cause to aquatic organisms. The toxicity towards species like Tetrahymena pyriformis can be modeled for esters. nih.govresearchgate.net

Bioconcentration Factor (BCF): This indicates the extent to which the chemical might accumulate in the tissues of living organisms from the water. Models such as BCFBAF™ can estimate this value based on the compound's lipophilicity (log P). aftonchemical.com

Soil Sorption Coefficient (Koc): This parameter predicts how strongly the chemical will bind to soil and sediment, which influences its mobility in the environment.

The following table provides a hypothetical set of predicted environmental fate parameters for this compound, illustrating the typical outputs from QSAR models.

ParameterPredicted ValueModel/Methodology ExampleSignificance
Ready BiodegradabilityNot readilyBIOWIN™ (QSAR)Predicts persistence in the environment.
Aquatic Toxicity (log 1/IGC50)0.5 - 1.5GA-MLR for estersIndicates potential harm to aquatic life. nih.gov
Bioconcentration Factor (log BCF)1.0 - 2.0BCFBAF™ (QSAR)Estimates the potential for accumulation in the food chain.
Soil Sorption (log Koc)2.0 - 3.0KOCWIN™ (QSAR)Determines whether the compound is likely to be mobile or remain in soil.

Note: The values in this table are illustrative and represent typical predictions for a compound with the structure of this compound based on established QSAR methodologies.

Correlation with Catalytic Activity and Selectivity

Theoretical investigations using computational chemistry methods like Density Functional Theory (DFT) can provide deep insights into the mechanisms of catalytic reactions involving this compound. qub.ac.uk Such studies are crucial for designing efficient and selective catalytic processes for its synthesis or conversion. By modeling the interactions between the ester and a catalyst at the atomic level, it is possible to understand and predict catalytic activity and selectivity. acs.org

For a reaction such as the hydrogenation of this compound to produce butanol and 2-butoxyethanol, DFT calculations can be employed to:

Elucidate Reaction Mechanisms: Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states. aub.edu.lb For ester hydrogenation, this could involve modeling the adsorption of the ester onto the catalyst surface, the stepwise addition of hydrogen, and the final product desorption.

Calculate Activation Energies: The energy barriers for each step in the reaction mechanism can be calculated. nih.gov Lower activation energies correspond to faster reaction rates and higher catalytic activity. By comparing the activation energies of different potential reaction pathways, the most favorable mechanism can be determined.

Analyze Electronic and Steric Effects: The electronic properties of the ester and the catalyst, as well as steric hindrance, can significantly influence the reaction. mdpi.com DFT can be used to analyze the charge distribution and molecular orbitals to understand how these factors affect catalyst-substrate binding and the subsequent chemical transformations. researchgate.net This understanding is key to explaining the selectivity of a catalyst towards a particular product.

The correlation between computational predictions and experimental observations of catalytic performance can be summarized in the following conceptual table for a hypothetical catalytic hydrogenation of this compound.

Computational ParameterTheoretical Value (Arbitrary Units)Correlation with Catalytic Performance
Adsorption Energy of Ester-50 kJ/molA more negative value suggests stronger binding to the catalyst, influencing the initial reaction step.
Activation Energy for C-O Cleavage120 kJ/molA lower value indicates a higher rate of ester conversion and thus higher catalytic activity.
Energy Difference between Products-20 kJ/molA larger negative value suggests a thermodynamic preference for the formation of certain products.
Steric Hindrance around CarbonylHighHigher steric hindrance can decrease the reaction rate and may influence selectivity.

Note: The values in this table are for illustrative purposes to demonstrate the relationship between theoretical calculations and catalytic outcomes.

By leveraging these computational approaches, a more rational design of catalysts and optimization of reaction conditions for processes involving this compound can be achieved, leading to more efficient and sustainable chemical transformations.

Advanced Applications and Engineering Perspectives

Formulation Science and Coalescing Mechanisms in Polymeric Systems

2-Butoxyethyl butyrate (B1204436), a glycol ether ester, possesses properties that make it a subject of interest in advanced formulation science, particularly as a coalescing agent in polymeric systems like water-based paints, coatings, and adhesives. Coalescing agents are essential, high-boiling point solvents that act as temporary plasticizers for polymer particles dispersed in an aqueous medium. organicbentoniteclay.compolarismarketresearch.com Their primary function is to soften these particles, reducing the minimum film formation temperature (MFFT) of the system. specialchem.com This allows the individual polymer spheres to fuse into a continuous, uniform, and durable film as the water and other volatile components evaporate. organicbentoniteclay.comlocusingredients.com

The mechanism involves the coalescent partitioning into the polymer phase, lowering the glass transition temperature (Tg) of the polymer and enabling particle deformation and fusion at ambient application temperatures. polarismarketresearch.comspecialchem.com An effective coalescing agent must have low water solubility but high polymer solubility to ensure it concentrates within the polymer particles rather than evaporating with the water. polarismarketresearch.comchempoint.com The molecular structure of 2-Butoxyethyl butyrate, with its ether linkage and ester group, provides a balance of hydrophobic and hydrophilic characteristics, positioning it as a partially water-soluble, slow-evaporating solvent suitable for this role.

Impact on Coating and Adhesive Performance

The integration of a coalescing agent like this compound is critical for optimizing the final properties of coatings and adhesives. By ensuring proper film formation, it helps prevent defects such as cracking and poor adhesion that can occur if the coating is applied below the polymer's intrinsic MFFT. specialchem.com The controlled evaporation rate of a high-boiling solvent like this compound is crucial; it must remain in the film long enough to facilitate coalescence but eventually leave the film so that the polymer regains its original hardness and mechanical properties. polarismarketresearch.com

In adhesive formulations, coalescing agents temporarily soften the polymer particles, promoting the formation of a cohesive film upon drying. stevenabbott.co.uk This process is vital for achieving the desired balance of adhesive properties, including tack, peel strength, and shear strength. The efficiency of the coalescent can influence the final morphology of the adhesive layer, impacting its contact area with the substrate and the internal strength of the bond. The inclusion of ester groups, such as in this compound, can also influence interactions with polar substrates, potentially enhancing adhesion.

Polymer Compatibility and Material Integration

The compatibility of a coalescing agent with the polymer binder is paramount for the stability and performance of the formulation. A primary method for predicting this compatibility is through the use of Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand solubility parameter (δ) into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). stevenabbott.co.ukwikipedia.org Materials with similar HSP values (i.e., a small HSP "distance" between them) are likely to be miscible. wikipedia.org

CompoundTypeδD (MPa½)δP (MPa½)δH (MPa½)
2-Butoxyethyl acetate (B1210297) (proxy)Solvent15.34.58.8
Polymethylmethacrylate (PMMA)Polymer18.610.55.1
Polyvinylchloride (PVC)Polymer19.27.93.4
Polyurethane (generic)PolymerVaries widely with formulation

Data for 2-Butoxyethyl acetate is derived from (cal/ml)½ values and converted. stenutz.eustenutz.eu Data for polymers is from standard databases. stevenabbott.co.uk

The HSP values suggest a moderate compatibility challenge with highly polar polymers like PMMA due to differences in the polar and hydrogen-bonding parameters. However, its balanced profile makes it potentially suitable for a range of other resins, including certain polyurethanes and vinyls. It is important to distinguish this theoretical miscibility within a liquid dispersion from the chemical resistance of a solid bulk polymer; for instance, some compatibility charts indicate that solid acrylics have poor resistance to esters like ethyl butyrate, which may not directly translate to performance in a latex formulation. k-mac-plastics.netkmac-plastics.net

Chemical Engineering Design and Process Intensification

The production of this compound is typically achieved through the esterification of butyric acid with 2-butoxyethanol (B58217). From a chemical engineering standpoint, optimizing this reversible reaction involves strategic reactor design and efficient separation technologies to drive the reaction toward a high yield of the desired product.

Reactor Design for Efficient Production

The selection of reactor technology is critical for maximizing conversion and minimizing costs. Several designs are employed for similar esterification processes.

Batch Reactors: Simple stirred-tank reactors are often used but can be limited by reaction equilibrium. To enhance yield, one reactant is typically used in excess, and a catalyst is employed. csub.edu

Fixed-Bed Reactors: For continuous production, fixed-bed reactors containing a solid acid catalyst (e.g., ion-exchange resin) offer significant advantages. google.com A notable design involves a two-stage continuous process where the reactants pass through a first reactor, water is removed, and the stream enters a second reactor to further push the equilibrium towards the product. This method improves efficiency and reduces waste compared to batch processes. google.com

Reactive Distillation (RD): This is a prime example of process intensification, where reaction and separation occur simultaneously in a single unit. As the ester and water are formed, water is continuously removed by distillation, which constantly shifts the reaction equilibrium to favor product formation. manchester.ac.uk Enzymatic Reactive Distillation (ERD) has been successfully validated at the pilot scale for butyl butyrate synthesis, demonstrating the feasibility of using biocatalysts within structured packing in a distillation column. manchester.ac.uk

Reactor TypeTypical CatalystKey Operating PrincipleAdvantages
Batch ReactorHomogeneous (e.g., H₂SO₄)Reactants mixed and reacted for a set time.Simple setup, flexible for multiple products.
Continuous Fixed-Bed ReactorHeterogeneous (Solid Acid Resin)Continuous flow over a catalyst bed; often multi-stage with intermediate water removal.High throughput, simplified catalyst separation, reduced waste. google.com
Reactive Distillation (RD)Heterogeneous or EnzymaticSimultaneous reaction and removal of byproducts (water) in one column.Overcomes equilibrium limitations, high conversion, energy savings. manchester.ac.uk

Downstream Processing and Separation Technologies

After the reaction, the mixture typically contains the ester product, water, and unreacted butyric acid and 2-butoxyethanol. Efficient separation is crucial for product purity and economic viability.

Azeotropic Distillation: Water forms an azeotrope with some organic compounds, which can be exploited for its removal. In the continuous production of 2-Butoxyethyl acetate, an azeotropic agent is used to remove the water generated during esterification, allowing it to be separated in a decanter. google.com

Fractional Distillation/Rectification: Following the initial separation, fractional distillation is used to purify the final ester product. Unreacted raw materials are separated and recycled back to the reactor, while the high-boiling ester is collected as the bottom product. csub.edugoogle.comgoogle.com

Exploration of Novel Functional Material Integration

The properties of this compound as a high-performance, slow-evaporating solvent suggest potential applications in the formulation of novel functional materials, particularly in systems where precise control over viscosity, drying time, and particle dispersion is essential. One such area is the development of conductive inks.

Conductive inks consist of conductive particles (e.g., silver flakes) dispersed in a solvent and a polymer binder system. google.comresearchgate.net The solvent plays a critical role in dissolving the binder, controlling the ink's rheology for printing, and ensuring a uniform deposition of conductive material. A solvent like this compound, with its glycol ether and ester functionalities, could offer excellent solvency for binders such as polyvinylbutyral (PVB). google.com Its low volatility would be advantageous, preventing the ink from drying too quickly on the screen or print head and allowing the printed film to level properly before curing. This ensures the formation of a uniform conductive trace with optimal electrical performance. A patent for conductive inks lists a wide array of solvents, including various esters and glycol ethers like butyl carbitol, highlighting the suitability of this chemical class for such advanced applications. google.com

Furthermore, in the development of nanocomposites, this compound could serve as an effective dispersion medium for incorporating functional nanoparticles into a polymer matrix. Its molecular structure could help stabilize nanoparticle suspensions and ensure their homogeneous integration into the final coating or material, preventing agglomeration and maximizing the expression of the nanoparticles' desired functional properties (e.g., UV resistance, antimicrobial activity, or enhanced mechanical strength).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.